1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine
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Overview
Description
1-{2-Oxabicyclo[222]octan-3-yl}methanamine is a bicyclic amine compound characterized by its unique oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{2-Oxabicyclo[2.2.2]octan-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-{2-oxabicyclo[22
Scientific Research Applications
1-{2-Oxabicyclo[2.2.2]octan-3-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors or enzymes, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A structurally similar compound with different functional groups.
Bicyclo[2.2.2]octane: Lacks the oxygen atom in the bicyclic structure.
Cubane: Another bicyclic compound with a different arrangement of carbon atoms.
Uniqueness
1-{2-Oxabicyclo[2.2.2]octan-3-yl}methanamine is unique due to its specific oxabicyclo
Properties
CAS No. |
2680534-40-9 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]octan-3-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-5-8-6-1-3-7(10-8)4-2-6/h6-8H,1-5,9H2 |
InChI Key |
HHAJRVKFKZSUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(O2)CN |
Purity |
95 |
Origin of Product |
United States |
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